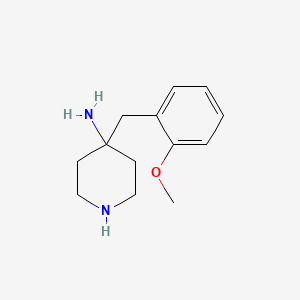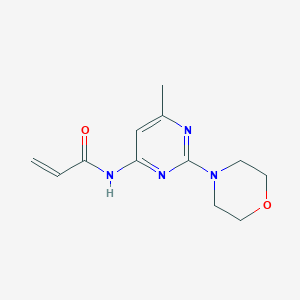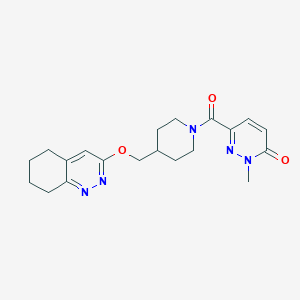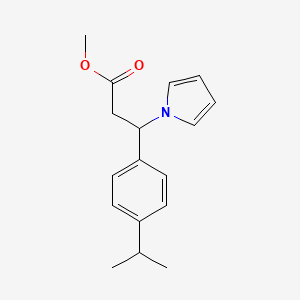
(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 4-fluorophenylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of certain enzymes .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, studies have shown that modifications to the structure of similar compounds can significantly affect their inhibitory effects on certain enzymes .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a storage temperature of 2-8°C .科学的研究の応用
Synthesis and Structural Exploration
Recent research has been dedicated to the synthesis and structural characterization of novel bioactive heterocycles, including derivatives closely related to the query compound. These studies involve comprehensive analyses using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction, aiming to understand the compound's chemical behavior and stability, as demonstrated in the study by Benaka Prasad et al. (2018) which focused on antiproliferative activity and structural characterization of a related heterocycle (S. Benaka Prasad et al., 2018).
Biological Activity and Antiproliferative Effects
Another facet of research on compounds like "(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone" includes evaluating their biological activity, particularly in terms of antiproliferative effects against various cancer cell lines. This is evident in the study that synthesized and tested novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives for their antibacterial activity, highlighting the potential for further development of these compounds as therapeutic agents (A. Nagaraj et al., 2018) (A. Nagaraj et al., 2018).
Fluorescent Logic Gates and Sensing Applications
Research by Gauci and Magri (2022) explores the design of fluorescent logic gates using compounds with a piperazine receptor and aryl group, indicating applications in sensing and molecular recognition. This study demonstrates the compound's versatility in creating reconfigurable fluorescent logic gates, which can be useful in probing cellular microenvironments (Gabriel Gauci & David C. Magri, 2022).
Antagonistic and Agonistic Receptor Studies
A significant area of research involves the evaluation of the compound's interaction with various receptors, offering insights into its potential as a pharmaceutical agent. For instance, the study on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor provides valuable information on the structural requirements for receptor binding and activity, contributing to the understanding of receptor-ligand interactions and the development of receptor-specific drugs (J. Shim et al., 2002).
Safety and Hazards
The safety information available indicates that the compound is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and rinsing cautiously with water in case of eye contact .
将来の方向性
The future directions for this compound could involve further studies on its structure-activity relationship and its potential as an inhibitor of ENTs . Additionally, more research could be conducted to explore its potential applications in the treatment of conditions related to the function of ENTs .
特性
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN5O2/c27-21-6-8-22(9-7-21)30-14-16-32(17-15-30)26(33)20-10-12-31(13-11-20)24-18-25(29-19-28-24)34-23-4-2-1-3-5-23/h1-9,18-20H,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDPGNCKTGUTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC(=NC=N4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-methyl 2-((2,4-dimethylthiazole-5-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2754801.png)

![3-acetyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2754805.png)



![4-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2754813.png)
![5-[(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B2754814.png)
![N-benzyl-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2754816.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2754817.png)


![Methyl 4-aminopyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2754823.png)

